![molecular formula C9H10ClN3 B1276529 (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine CAS No. 175530-30-0](/img/structure/B1276529.png)
(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine
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Overview
Description
(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine is a chemical compound with the empirical formula C8H8ClN3 . It is a solid substance and has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Molecular Structure Analysis
The molecular structure of (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine is represented by the SMILES stringNCc1nc2cc(Cl)ccc2[nH]1
. This indicates that the molecule contains a benzimidazole ring with a chlorine atom at the 5th position, and a methylamine group attached to the 2nd position of the benzimidazole ring . Physical And Chemical Properties Analysis
(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine is a solid substance . Its molecular weight is 181.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Antifungal Activity
Benzimidazole derivatives have been found to have significant antifungal activity . For instance, some benzimidazole-1,2,4-triazole hybrid compounds have shown promising anticandidal activity against Candida species .
Antitumor Potential
Certain benzimidazole derivatives have been synthesized and evaluated for their antitumor potential . For example, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine have shown potential against different cell lines such as MCF-7 and CaCo-2 .
Antibacterial Activity
Benzimidazole derivatives have been reported to show antibacterial activity . They can potentially be used in the development of new antibacterial drugs.
Anti-inflammatory Activity
These compounds have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions involving inflammation.
Antidiabetic Activity
Benzimidazole derivatives have been reported to show antidiabetic activity . They could potentially be used in the development of new treatments for diabetes.
Antioxidant Activity
These compounds have also been found to have antioxidant properties . This means they could potentially be used in the treatment of conditions caused by oxidative stress.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Benzimidazole derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, often resulting in downstream effects such as antimicrobial, anti-inflammatory, and antitumor activities .
Result of Action
One study has shown that the inhibition of voltage-gated h+ channels (hv1) can induce acidification of leukemic jurkat t cells, promoting cell death by apoptosis .
Safety and Hazards
properties
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9/h2-4,11H,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJLTGGMKFCUHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1)C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424350 |
Source
|
Record name | (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine | |
CAS RN |
175530-30-0 |
Source
|
Record name | (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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